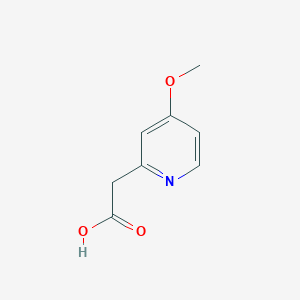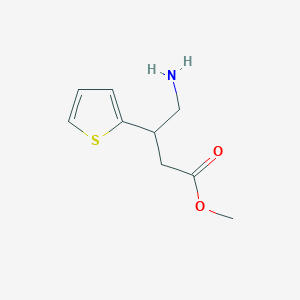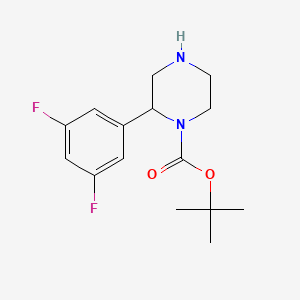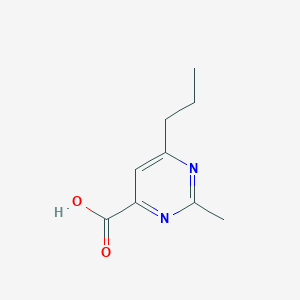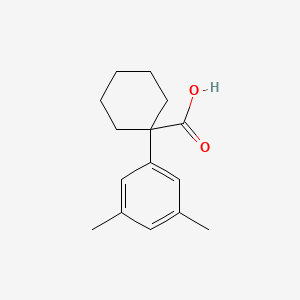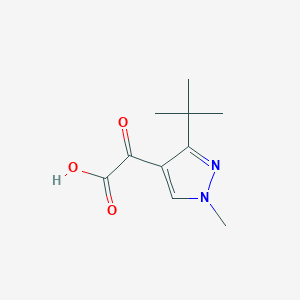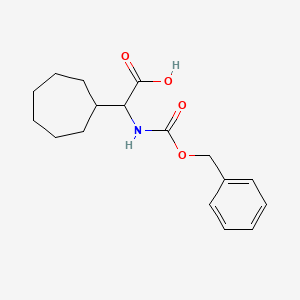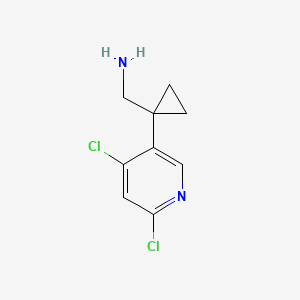
(1-(4,6-Dichloropyridin-3-yl)cyclopropyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(4,6-Dichloropyridin-3-yl)cyclopropyl)methanamine is a chemical compound with the molecular formula C9H10Cl2N2 It is characterized by a cyclopropyl group attached to a methanamine moiety, which is further connected to a dichloropyridinyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4,6-Dichloropyridin-3-yl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Attachment to the Pyridinyl Ring: The dichloropyridinyl ring can be synthesized through chlorination reactions of pyridine derivatives.
Coupling Reaction: The final step involves coupling the cyclopropyl group with the dichloropyridinyl ring using appropriate amination reactions, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often employing advanced techniques such as high-pressure reactors and automated synthesis systems.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions of the pyridinyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; often carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Conversion to amines or alcohols.
Substitution: Introduction of various functional groups such as alkoxy or amino groups.
科学研究应用
(1-(4,6-Dichloropyridin-3-yl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (1-(4,6-Dichloropyridin-3-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloropyridinyl ring can engage in hydrogen bonding and hydrophobic interactions, while the cyclopropyl group may enhance binding affinity through steric effects. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
(1-(4,6-Dichloropyridin-3-yl)propan-1-one): Similar structure but with a propanone group instead of a methanamine.
Cyclopropyl(4,6-dichloropyridin-3-yl)methanone: Contains a methanone group instead of a methanamine.
Uniqueness: (1-(4,6-Dichloropyridin-3-yl)cyclopropyl)methanamine is unique due to the presence of both the cyclopropyl and methanamine groups, which confer distinct chemical and biological properties
属性
分子式 |
C9H10Cl2N2 |
|---|---|
分子量 |
217.09 g/mol |
IUPAC 名称 |
[1-(4,6-dichloropyridin-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H10Cl2N2/c10-7-3-8(11)13-4-6(7)9(5-12)1-2-9/h3-4H,1-2,5,12H2 |
InChI 键 |
GKRLTNPQEXGKTK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CN)C2=CN=C(C=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


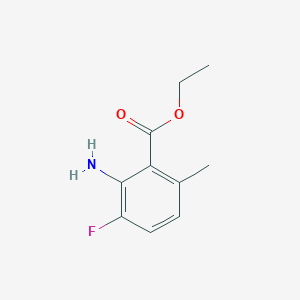
![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetic acid](/img/structure/B13538299.png)
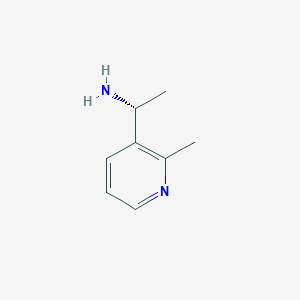
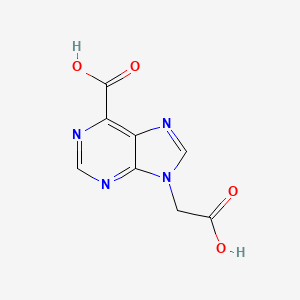

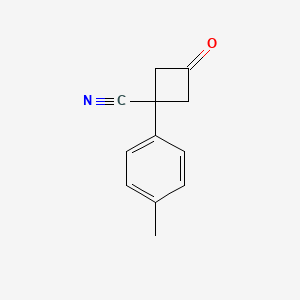
![2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13538321.png)
